N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide

Succinate Dehydrogenase Inhibitor Antifungal Molecular Docking

This 2,6-dichloropyridine-3-carboxamide derivative features a 2-carbamoylphenyl tail that introduces three H-bond donors and elevated tPSA (~93 Ų), distinguishing it from commercial SDHIs like boscalid (1 donor, ~67 Ų). The 2,6-dichloro pattern creates a distinct electronic environment predicted to modulate π-π stacking and H-bonding at the SDH ubiquinone-binding site, potentially overcoming key resistance mutations (H272Y/R, P225L). It is also a recognized pharmacophore for ROMK (Kir1.1) channel inhibition. Procure only batches with verified >95% purity for SAR expansion, co-crystallization trials, and selectivity panel screening against Kir2.1, Kir4.1, and hERG.

Molecular Formula C13H9Cl2N3O2
Molecular Weight 310.13 g/mol
Cat. No. B11147253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide
Molecular FormulaC13H9Cl2N3O2
Molecular Weight310.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(N=C(C=C2)Cl)Cl
InChIInChI=1S/C13H9Cl2N3O2/c14-10-6-5-8(11(15)18-10)13(20)17-9-4-2-1-3-7(9)12(16)19/h1-6H,(H2,16,19)(H,17,20)
InChIKeyXUBVCVJJAVRWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide: Structural and Pharmacological Class Baseline for Procurement Evaluation


N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide is a synthetic chlorinated pyridine carboxamide derivative (C13H9Cl2N3O2) characterized by a 2,6-dichloropyridine-3-carboxamide core conjugated to a 2-carbamoylphenyl moiety . This compound belongs to the broader pyridine carboxamide class, which is a privileged scaffold in both pharmaceutical potassium channel modulation (e.g., Renal Outer Medullary Potassium (ROMK) channel inhibitors) and agrochemical succinate dehydrogenase inhibitor (SDHI) fungicide development [1]. Its dual chlorine substitution on the pyridine ring distinguishes it from mono-chlorinated or non-halogenated analogs, potentially altering electronic distribution, target binding kinetics, and metabolic stability relative to close structural relatives like boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) [1].

Why N-(2-Carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide Cannot Be Substituted by Common Pyridine Carboxamide Analogs


Substitution with generic pyridine carboxamides like boscalid or fluopyram is scientifically unjustifiable due to divergent substitution patterns that fundamentally alter target engagement profiles. The 2,6-dichloro pattern on the pyridine ring of the target compound creates a distinct electronic environment compared to the 2-chloro substitution of boscalid, which is predicted to modify hydrogen-bonding capacity with the succinate dehydrogenase (SDH) active site and influence π-π stacking interactions with key aromatic residues [1]. Furthermore, the 2-carbamoylphenyl group introduces an additional hydrogen-bond donor/acceptor pair absent in commercial SDHIs that rely on a biphenyl or pyridylethylbenzamide amine moiety . In the ROMK inhibitor space, the replacement of the amine linker with a direct carbamoylphenyl attachment alters both the vector of the terminal aromatic ring and its conformational flexibility, parameters known to be critical for hERG selectivity within this target class [2]. These structural distinctions preclude interchangeable use without revalidation of potency, selectivity, and pharmacokinetic profiles.

Quantitative Differentiation Evidence for N-(2-Carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide Against Closest Analogs


Comparative Binding Topology to SDH: 2,6-Dichloro vs. 6-Chloro Pyridine Carboxamides

Molecular docking studies of the closely related scaffold 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (compound 3f) with Botrytis cinerea SDH have established that the chlorine atom at the pyridine 6-position participates in a critical halogen bond with the enzyme active site, while the 2-position substituent modulates the dihedral angle between the pyridine ring and the amide linker, affecting the depth of penetration into the ubiquinone-binding pocket [1]. The target compound N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide incorporates chlorine at both the 2- and 6-positions, which is predicted to simultaneously strengthen the halogen bond interaction (via 6-Cl) and further restrict rotational freedom of the carbamoylphenyl tail (via 2-Cl) compared to the mono-chlorinated 3f scaffold. This dual-halogen effect has been correlated with enhanced SDH inhibitory activity in the broader carboxamide class, where 2,6-dichloro-substituted phenyl rings consistently yield lower MIC values relative to mono-chloro or unsubstituted congeners [2].

Succinate Dehydrogenase Inhibitor Antifungal Molecular Docking

Divergent Baseline Activity in Mammalian Transporter Inhibition: Betaine Transporter vs. ROMK Selectivity Window

A structurally related benchmark compound, N-(1-benzylpiperidin-4-yl)-2,6-dichloropyridine-3-carboxamide, exhibits an IC50 of 44,000 nM against the betaine transporter (BGT-1), with a secondary measurement of 1,000,000 nM, indicating weak to negligible interaction with this CNS GABA-uptake target . The target compound N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide retains the identical 2,6-dichloropyridine-3-carboxamide warhead but replaces the benzylpiperidine tail with a 2-carbamoylphenyl group, a moiety that has been specifically optimized in the ROMK inhibitor patent literature to engage the renal outer medullary potassium channel selectivity filter while minimizing off-target binding to hERG and related CNS transporters [1]. The betaine transporter data for the warhead-matched comparator provides a quantitative baseline showing that the 2,6-dichloropyridine-3-carboxamide core itself does not inherently drive CNS transporter inhibition, supporting the hypothesis that the 2-carbamoylphenyl tail can redirect target engagement toward ROMK or fungal SDH depending on the screening context [1].

Betaine Transporter ROMK Inhibitor Selectivity Profiling

Predicted Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Profile vs. Boscalid and Fluopyram

The 2-carbamoylphenyl group of the target compound introduces two additional hydrogen-bond donors (primary amide NH2) and one additional hydrogen-bond acceptor (amide C=O) relative to boscalid (which bears a biphenyl group with no H-bond donors on the amine side) and fluopyram (which bears a 2,6-dichlorobenzamide with a single H-bond donor) [1]. Computational prediction of hydrogen-bonding capacity yields a topological polar surface area (tPSA) increase of approximately 26 Ų for the target compound compared to boscalid, which is directly correlated with reduced passive membrane permeability and potentially altered phloem mobility in planta or blood-brain barrier penetration in mammalian systems [2]. This physicochemical differentiation is a critical design feature for applications requiring restricted systemic distribution or enhanced target tissue retention.

Drug-likeness Hydrogen Bonding Agrochemical Design

Broad-Spectrum Antifungal SAR: Class-Level Evidence for 2,6-Dichloro Advantage

In a structurally related pyrrole-2-carboxamide series, the compound bearing a 2,6-dichloro group on the phenyl ring (compound 5f) was identified as the most active broad-spectrum antibacterial and antifungal agent with an MIC value of 0.039 mg/mL against tested strains, outperforming all mono-halogenated and non-halogenated congeners [1]. This quantitative class-level evidence demonstrates that the 2,6-dichloro substitution pattern consistently enhances antimicrobial potency across different heterocyclic carboxamide scaffolds. Extrapolation to the target compound N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide suggests that the 2,6-dichloro motif on its pyridine ring may confer a similar potency advantage over 2-chloro or unsubstituted pyridine carboxamide analogs in antifungal assays [1][2].

Antifungal SAR Minimum Inhibitory Concentration SDHI Fungicide

Recommended Application Scenarios for N-(2-Carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide Based on Evidence Profile


Lead Optimization for Resistance-Breaking SDHI Fungicides Targeting Botrytis cinerea and Related Pathogens

The compound's 2,6-dichloropyridine core and 2-carbamoylphenyl tail are predicted to engage the SDH ubiquinone-binding site with a binding mode distinct from commercial SDHIs like boscalid and fluopyram, based on molecular docking of the closely related 6-chloro analog 3f [1]. This structural divergence makes the compound suitable as a lead scaffold in programs aiming to overcome existing SDHI resistance mutations (e.g., H272Y/R, P225L in B. cinerea). Procurement should prioritize batches with verified >95% purity for structure-activity relationship (SAR) expansion studies and co-crystallization trials with purified SDH enzyme.

ROMK Potassium Channel Inhibitor Screening for Diuretic and Antihypertensive Drug Discovery

The 2-carbamoylphenyl moiety is a recognized pharmacophore for ROMK (Kir1.1) channel inhibition, as disclosed in patent families from Hengrui Medicine and Merck [2]. The target compound can serve as a tool compound for establishing ROMK selectivity panels against related inward-rectifying potassium channels (Kir2.1, Kir4.1, Kir6.2/SUR) and hERG. The betaine transporter data for the 2,6-dichloropyridine-3-carboxamide warhead provides a baseline for CNS off-target counter-screening . Researchers should request analytical certificates confirming the absence of ROMK-inactive regioisomers (e.g., 3-carbamoylphenyl or 4-carbamoylphenyl analogs) that may arise during synthesis.

Physicochemical Property Benchmarking for Agrochemical Formulation Development

The elevated hydrogen-bond donor count (3 donors) and predicted tPSA (~93 Ų) relative to commercial SDHIs like boscalid (1 donor, ~67 Ų) indicate that this compound requires tailored formulation strategies for adequate foliar uptake or soil mobility [3]. Industrial users should evaluate adjuvants (e.g., methylated seed oil, organosilicone surfactants) to enhance cuticular penetration in plant protection applications. For pharmaceutical development, the higher tPSA suggests a lower probability of blood-brain barrier penetration, which can be advantageous for peripherally restricted ROMK inhibitors.

Broad-Spectrum Antimicrobial Screening Cascade Leveraging 2,6-Dichloro SAR Advantage

Building on the class-level evidence that 2,6-dichloro substitution confers ≥2-fold MIC improvement over mono-chloro analogs in carboxamide antimicrobial series [4], this compound is optimally positioned as a diversity-oriented screening hit for antifungal and antibacterial panels. Procurement for academic screening centers should specify the compound as part of a focused library that includes its 2-chloro, 6-chloro, and des-chloro matched-pair analogs to enable rigorous SAR deconvolution.

Quote Request

Request a Quote for N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.